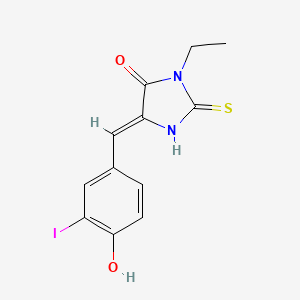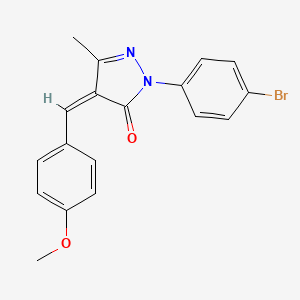
5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide, also known as BDMBH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide is not fully understood, but studies suggest that it may work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of neurotransmitters, which can have various effects on the body.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide has various biochemical and physiological effects, including anti-cancer activity, inhibition of enzyme activity, and heavy metal removal from water. However, the exact effects of 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide on the body are not fully understood, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide is its versatility, as it can be used in various fields of research. Additionally, its synthesis method is relatively simple, making it accessible to researchers. However, one of the limitations of 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide, including its potential use as an anti-cancer agent, its mechanism of action, and its potential use in environmental science. Additionally, further studies are needed to determine the safety and efficacy of 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide, as well as its potential side effects and limitations. Overall, 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide is a promising compound with potential applications in various fields of research, and further research is needed to fully understand its potential.
Métodos De Síntesis
5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide is synthesized through a multistep reaction process. The starting materials are 5-bromo-2-hydrazinonicotinic acid and 3,4-dimethoxybenzaldehyde, which are combined in the presence of ethanol and acetic acid. The resulting product is then purified through recrystallization using ethanol to obtain pure 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide.
Aplicaciones Científicas De Investigación
5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide has shown promising results as an anti-cancer agent, with studies indicating that it inhibits the growth of cancer cells in vitro. In biochemistry, 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide has been used as a tool to study the mechanism of action of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In environmental science, 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide has been studied for its potential use as a water treatment agent, with studies showing that it can effectively remove heavy metals from water.
Propiedades
IUPAC Name |
5-bromo-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-21-13-4-3-10(5-14(13)22-2)7-18-19-15(20)11-6-12(16)9-17-8-11/h3-9H,1-2H3,(H,19,20)/b18-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKXKRPWUPYGSC-WSVATBPTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC(=CN=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B5912456.png)
![N-(2-(4-chlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912464.png)
![(4-bromo-2-{[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5912465.png)
![5-bromo-N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5912479.png)
![3-{4-[4-(2-amino-2-oxoethoxy)-3-iodo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5912485.png)
![2-methyl-N-(4-{N-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5912488.png)
![N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5912493.png)
![2-(3,5-dichlorophenyl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912498.png)



![N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912542.png)
